
CHPG Sodium salt
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Overview
Description
CHPG Sodium salt: 2-Chloro-5-hydroxyphenylglycine sodium salt , is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5). This compound is widely used in neuroscience research due to its ability to modulate glutamatergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CHPG Sodium salt typically involves the chlorination of hydroxyphenylglycine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an organic solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The final product is then converted to its sodium salt form by neutralizing with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: CHPG Sodium salt can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced at the carboxyl group to form alcohol derivatives.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
CHPG Sodium salt exhibits selective activity at the mGlu5 receptor, which plays a crucial role in synaptic plasticity and neurotransmission. Unlike other glutamate receptors, mGlu5 is implicated in several neurological processes, including learning, memory, and neuroprotection.
Research Applications
This compound is utilized in various research contexts:
Neuropharmacology
- Neuroprotective Effects : Research indicates that CHPG enhances brain-derived neurotrophic factor (BDNF) levels, which are vital for neuronal health. For instance, a study demonstrated that CHPG administration in cuprizone-treated mice led to increased myelination and BDNF expression through mGlu5 activation .
Hepatology
- Liver Fibrosis Studies : A study highlighted the role of mGlu5 in natural killer cells, where CHPG was shown to attenuate liver fibrosis by exerting cytotoxic effects on activated stellate cells .
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving cuprizone-treated mice, researchers administered CHPG to assess its impact on myelination and neuroprotection. Results indicated that CHPG significantly enhanced BDNF levels and improved myelination compared to control groups, underscoring its potential therapeutic effects in demyelinating diseases .
Case Study 2: Liver Fibrosis
Another significant study explored the effects of CHPG on liver fibrosis through its action on mGlu5 receptors. The findings revealed that CHPG treatment led to a reduction in fibrotic markers and improved liver function parameters in animal models, suggesting a novel approach for treating liver diseases .
Data Tables
Study Reference | Application Area | Key Findings |
---|---|---|
Hyuk Soo et al., Hepatology (2021) | Liver Fibrosis | Attenuated fibrosis through NK cell activity |
Yangyang et al., Glia (2021) | Neuroprotection | Enhanced BDNF and myelination in demyelinating conditions |
Mechanism of Action
CHPG Sodium salt exerts its effects by selectively activating the metabotropic glutamate receptor 5 (mGluR5). Upon binding to mGluR5, it induces a conformational change that activates downstream signaling pathways, including the ERK and Akt pathways. This activation leads to various cellular responses such as increased synaptic plasticity and neuroprotection .
Comparison with Similar Compounds
2-Chloro-5-hydroxyphenylglycine (CHPG): The parent compound of CHPG Sodium salt, which also acts as an mGluR5 agonist.
3,5-Dihydroxyphenylglycine (DHPG): Another mGluR agonist that targets both mGluR1 and mGluR5.
6-Methyl-2-(phenylethynyl)pyridine (MPEP): A selective mGluR5 antagonist used in research to study the inhibitory effects on mGluR5.
Uniqueness of this compound: this compound is unique due to its high selectivity for mGluR5 and its ability to potentiate NMDA receptor-mediated responses. This makes it a valuable tool in studying the specific roles of mGluR5 in various neurological processes and disorders .
Biological Activity
Chlorohydroxyphenylglycine, commonly known as CHPG Sodium salt, is a sodium salt derivative of 2-chloro-5-hydroxyphenylglycine. This compound is primarily recognized for its selective agonistic activity on metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various neurological processes. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential applications in neuroscience.
- Molecular Formula : C₈H₇ClNNaO
- Molecular Weight : Approximately 223.59 Da
- Structure : Features a chlorine atom and a hydroxyl group attached to a phenyl ring.
This compound acts as a selective agonist for mGluR5 receptors, which are G protein-coupled receptors involved in modulating synaptic transmission and neuroprotection. The activation of mGluR5 by CHPG enhances excitatory neurotransmission and influences various intracellular signaling pathways, particularly those involving extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) .
Neuroprotective Effects
A significant body of research has demonstrated the neuroprotective properties of this compound. For instance, studies have shown that CHPG can protect against traumatic brain injury (TBI) both in vitro and in vivo:
- In Vitro Studies : When primary cortical neurons were treated with 1 mM CHPG prior to simulated TBI, there was a notable reduction in lactate dehydrogenase (LDH) release and neuronal apoptosis. Specifically, the apoptotic rate decreased from 28.9% to 11.4% with CHPG treatment .
- In Vivo Studies : In rat models, administration of 250 nM CHPG significantly reduced lesion volume after TBI compared to control groups. The phosphorylation levels of ERK and Akt were also increased in the presence of CHPG, indicating enhanced pro-survival signaling pathways .
Comparison of Biological Activities
The following table summarizes the biological activities of various compounds related to mGluR5 receptor agonism:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Chlorine and hydroxyl on phenyl ring | Selective mGluR5 agonist |
Quisqualic Acid | Amino acid derivative | mGluR agonist |
DHPG | Hydroxy group at different positions | Selective mGluR agonist |
L-Glutamate | Natural amino acid | Primary excitatory neurotransmitter |
Sodium L-glutamate | Salt form of L-glutamate | Flavor enhancer; neurotransmitter |
This compound is unique due to its specificity for mGluR5 receptors, unlike other compounds that may activate multiple receptor subtypes or have broader effects on neurotransmission .
Case Studies
- Traumatic Brain Injury Protection : In a study published in the International Journal of Molecular Medicine, researchers demonstrated that pre-treatment with CHPG significantly mitigated neuronal damage following TBI in both in vitro and in vivo models. The study highlighted that blocking ERK and Akt signaling pathways diminished CHPG's protective effects, confirming the involvement of these pathways in mediating neuroprotection .
- Excitatory Neurotransmission Enhancement : Another study indicated that CHPG potentiates NMDA-induced responses in hippocampal neurons, suggesting its potential role in enhancing synaptic plasticity and memory formation through selective activation of mGluR5 .
Properties
IUPAC Name |
sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRZZIISUUINJT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClNNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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